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Compound of Interest

Compound Name: N-Butyryl-N'-cinnamyl-piperazine

Cat. No.: B1231057

An In-Depth Technical Guide to N-Butyryl-N'-cinnamyl-piperazine

This technical guide provides a comprehensive overview of N-Butyryl-N'-cinnamyl-
piperazine, a synthetic opioid of the cinnamylpiperazine class. The information is intended for
researchers, scientists, and drug development professionals, summarizing its chemical identity,
structure-activity relationships, pharmacological properties, and relevant experimental
protocols.

Chemical Identity and Nomenclature

N-Butyryl-N'-cinnamyl-piperazine is a synthetic compound first synthesized in the late 1960s.
[1] It serves as the prototypical backbone for a class of synthetic opioids.[1][2]

IUPAC Name: 1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one[1]

Table 1: Synonyms and Identifiers
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Type Identifier

Common Names Bucinnazine, AP-237[1][2]

Systematic Synonym 1-N-butyryl-4-cinnamylpiperazine[3]

CAS Number 17719-89-0[1]

Molecular Formula C17H24N20

Molecular Weight 272.4 g/mol [1]

InChl Key ZQBMUHABRSEAIK-UXBLZVDNSA-N[1]

Structure-Activity Relationship (SAR)

The pharmacological activity of N-Butyryl-N'-cinnamyl-piperazine and its derivatives is
dictated by three essential structural components.[1] Modifications to any of these moieties can
significantly alter the compound's potency, efficacy, and overall pharmacological profile.[1]

e The Piperazine Core: This central heterocyclic ring is a crucial scaffold. Its conformation and
the basicity of its nitrogen atoms are important for receptor interactions.[1]

e The N-Acyl Moiety: The butyryl group attached to one of the piperazine nitrogens is a
significant contributor to the compound's opioid activity. Changes to this acyl chain have
been shown to impact potency.[1]

e The N'-Cinnamyl Moiety: The cinnamyl group, specifically the trans (E) configuration, is
considered vital for optimal activity. This part of the molecule is understood to interact with a
hydrophobic pocket in the target receptor.[1]
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Caption: Logical relationship of the core pharmacophores in N-Butyryl-N'-cinnamy!l-
piperazine.

Pharmacological and Toxicological Data

N-Butyryl-N'-cinnamyl-piperazine and its analogs are potent opioids that primarily act via the
p-opioid receptor (MOR).[1] While specific quantitative data for the parent compound is limited
in the provided literature, studies on its close analogs, such as 2-methyl AP-237 and AP-238,
offer insight into the class's activity.

Table 2: In Vitro p-Opioid Receptor (MOR) Activation for Cinnamylpiperazine Analogs|3]

Efficacy (Emax, % relative

Compound Potency (ECso, NnM)

to Hydromorphone)
AP-238 248 Not specified
2-Methyl AP-237 Not specified 125%

Data derived from a (3-
arrestin2 (Barr2) recruitment

assay.

Table 3: Postmortem Toxicological Findings for Cinnamylpiperazine Analogs|3]
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Concentration Range
Number of Cases

Compound

(ng/mL)
2-Methyl AP-237 820 - 5800 4
AP-238 87 -120 2

Experimental Protocols
Synthesis Workflow

The synthesis of N-Butyryl-N'-cinnamyl-piperazine analogs generally involves a multi-step
process. The following workflow illustrates the synthesis of the N-cinnamyl piperazine precursor
followed by the acylation step to yield the final product, based on protocols for related

compounds.[4][5]
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Step 1: Synthesis of N-cinnamyl piperazine Precursor

Piperazine + Cinnamyl chloride

Dissolve in Isopropanol

Heat at 70°C for 3 hrs

v

Solvent distillation

Dissolve in Chloroform

Wash with NaOH and water

Dry over Potassium Carbonate

Filter and distill Chloroform

v

Purify to yield N-cinnamyl piperazine

Precursor

Step 2: Acylation to Final ?roduct (Analog Example)

N-cinnamyl piperazine or analog

v

React with Butyryl chloride
in presence of a base

v

Solvent extraction

v

Dry organic phase

Convert to Hydrochloride salt (optional)

Final Product

Click to download full resolution via product page
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Caption: General workflow for the synthesis of N-Butyryl-N'-cinnamyl-piperazine and its

analogs.

Protocol Detail: Synthesis of N-cinnamyl piperazine[5]

Dissolve absolute piperazine (2.5 moles) in 1 liter of isopropanol.
Add cinnamyl chloride (0.5 moles) dropwise at room temperature.
Heat the mixture at 70°C for 3 hours with mixing.

Distill the solvent away.

Dissolve the reaction mixture in 500 ml of chloroform and wash with sodium hydroxide and
water.

Dry the organic phase over potassium carbonate and filter.
Distill the chloroform in vacuo.

Remove excess piperazine by sublimation and distill the residue to obtain N-cinnamyl
piperazine.

Protocol Detail: Synthesis of N-butyryl-N'-cinnamyl-2-methyl-piperazine hydrochloride (as a

representative analog)[4]

Suspend 2-methyl-piperazine dihydrochloride (0.2 M) in 200 ml of isopropanol.

Add 2-methyl-piperazine (0.2 M) under strong agitation.

React with butyryl chloride in the presence of a base.

Adjust the pH to 11 with 10% NaOH and extract three times with 150 ml of benzene.
Pool the organic phases, dry with anhydrous sodium sulphate, and filter.

The final product is then separated from the reaction solvent, typically in the form of the
hydrochloride salt.
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Analytical and Bioanalytical Methodologies

Chromatographic techniques are essential for the separation and unambiguous identification of

N-Butyryl-N'-cinnamyl-piperazine and its metabolites from complex matrices.[1]

Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for the
analysis of volatile and thermally stable compounds like those in the cinnamylpiperazine
class.[1]

Liguid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Used for the quantitative
confirmation of cinnamylpiperazines in antemortem and postmortem samples.[3]

Pharmacological Assay Protocol: B-arrestin2 (Barr2)
Recruitment Assay

This assay is used to determine the activation potential of compounds at the p-opioid receptor.

[3]

Cell Line: Utilize a cell line (e.g., U20S) stably co-expressing the human p-opioid receptor
and a B-arrestin2-EFC fusion protein.

Compound Preparation: Prepare serial dilutions of the test compound (e.g., 2-methyl AP-
237, AP-238) and a reference agonist (e.g., hydromorphone).

Incubation: Add the diluted compounds to the cells and incubate to allow for receptor binding
and B-arrestin2 recruitment.

Detection: Following incubation, add detection reagents. The recruitment of 3-arrestin2 to the
activated receptor brings enzyme fragments into proximity, generating a chemiluminescent
signal.

Data Analysis: Measure the signal using a luminometer. Plot the signal intensity against the
compound concentration to generate dose-response curves. From these curves, calculate
potency (ECso) and efficacy (Emax) values relative to the reference agonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1231057?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b1231057
https://www.caymanchem.com/news/standardized-naming-cinnamylpiperazine-synthetic-opioids
https://pubmed.ncbi.nlm.nih.gov/35275255/
https://pubmed.ncbi.nlm.nih.gov/35275255/
https://pubmed.ncbi.nlm.nih.gov/35275255/
https://patentimages.storage.googleapis.com/6e/68/90/c6cee98b6bf926/EP0142756A2.pdf
https://prepchem.com/n-cinnamyl-piperazine/
https://www.benchchem.com/product/b1231057#n-butyryl-n-cinnamyl-piperazine-iupac-name-and-synonyms
https://www.benchchem.com/product/b1231057#n-butyryl-n-cinnamyl-piperazine-iupac-name-and-synonyms
https://www.benchchem.com/product/b1231057#n-butyryl-n-cinnamyl-piperazine-iupac-name-and-synonyms
https://www.benchchem.com/product/b1231057#n-butyryl-n-cinnamyl-piperazine-iupac-name-and-synonyms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1231057?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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